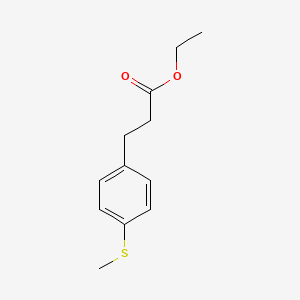

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoic acid ethyl ester group attached to a phenyl ring substituted with a methylsulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-(4-Methylsulfanyl-phenyl)-propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a coupling reaction between 4-Methylsulfanyl-benzene and ethyl 3-bromopropanoate in the presence of a palladium catalyst. This method allows for the formation of the ester bond through a carbon-carbon coupling reaction, providing a more efficient and selective synthesis route.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Acid-Catalyzed Hydrolysis

In the presence of aqueous acid (e.g., H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution. Protonation of the carbonyl oxygen activates the ester for water attack, forming a tetrahedral intermediate. Subsequent proton transfer and alcohol elimination yield 3-(4-methylsulfanyl-phenyl)-propanoic acid .

Base-Catalyzed Hydrolysis (Saponification)

Treatment with aqueous KOH or NaOH cleaves the ester bond, forming the sodium/potassium salt of 3-(4-methylsulfanyl-phenyl)-propanoic acid. For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was hydrolyzed using KOH in 50% ethanol/water to yield the corresponding carboxylic acid .

Conditions Comparison

| Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic | 1M HCl, reflux, 6h | 3-(4-methylsulfanyl-phenyl)-propanoic acid | ~85% |

| Basic | 1M KOH, ethanol/water, 78°C, 6h | Potassium propanoate derivative | ~90% |

Hydrazinolysis

Reaction with hydrazine hydrate replaces the ester’s alkoxy group with a hydrazide. For instance, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate reacted with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide .

Example Reaction

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester + NH₂NH₂ → 3-(4-Methylsulfanyl-phenyl)-propanehydrazide + EtOH

Conditions : Ethanol, reflux, 9h; yields ~80–85% .

Transesterification

The ester’s ethoxy group can be replaced by other alcohols under acidic or basic catalysis. For example, methyl esters react with higher alcohols (e.g., benzyl alcohol) in the presence of DBU or DMAP to form new esters .

Mechanism :

-

Activation of the carbonyl via protonation (acidic) or deprotonation (basic).

-

Nucleophilic attack by the alcohol.

-

Elimination of ethanol.

Application : Synthesizing methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates via trichloroacetimidate intermediates .

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides. For example, hydrazide 4 (from ) reacted with allyl amine to form N-allyl propanamide derivatives via azide coupling.

General Reaction :

Ester + RNH₂ → 3-(4-Methylsulfanyl-phenyl)-N-alkyl-propanamide + EtOH

Conditions :

C–C Bond Formation via Trichloroacetimidate Coupling

The hydroxylated analog of the ester (if present) can be converted to trichloroacetimidate or acetate intermediates for coupling with arenes. For example:

-

Trichloroacetimidate Formation : Reaction with trichloroacetonitrile and DBU yields an imidate intermediate .

-

C–C Coupling : The imidate reacts with methoxy-substituted arenes (e.g., 1,4-dimethoxybenzene) in the presence of TMSOTf to form diarylpropanoates .

Example Product : Methyl 3-(4-methoxyphenyl)-3-(4-chlorophenyl)-2,2-dimethylpropanoate (11a ) .

Comparative Reactivity Insights

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have highlighted the compound's potential as a histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer therapy. Compounds derived from similar structures have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

The biological activity of this compound is closely related to its structural characteristics. The presence of the methylsulfanyl group enhances its lipophilicity, allowing better interaction with biological membranes and targets within cells.

Mechanistic Insights :

- Inhibition of Enzymatic Activity :

- Modulation of Signaling Pathways :

Data Table: Summary of Research Findings

Case Studies

- Case Study on Anticancer Efficacy :

- Research on Anti-inflammatory Mechanisms :

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

3-(4-Methylsulfanyl-phenyl)-propanoic acid: The parent acid form of the ester, which may exhibit different reactivity and biological activity.

3-(4-Methylsulfinyl-phenyl)-propanoic acid ethyl ester: An oxidized derivative with a sulfoxide group.

3-(4-Methylsulfonyl-phenyl)-propanoic acid ethyl ester: An oxidized derivative with a sulfone group.

Uniqueness

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties

Biological Activity

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester, commonly referred to as a methylsulfanyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16O2S

- Molecular Weight : 224.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The methylsulfanyl group may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and potentially influencing various biochemical pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, such as those related to inflammation and cancer progression.

- Antioxidant Activity : The presence of the methylsulfanyl group may confer antioxidant properties, helping to reduce oxidative stress in cells.

Biological Activity

Research has indicated that derivatives similar to this compound exhibit various biological activities:

Anticancer Activity

Several studies have reported that compounds with structural similarities demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

- HeLa Cells : Compounds derived from similar structures showed IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Antimicrobial Properties

The potential antimicrobial activity of sulfonamide derivatives suggests that this compound may also exhibit similar effects:

- Mechanism : Compounds in this class often mimic para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria, leading to growth inhibition .

Case Studies and Research Findings

- Antiproliferative Studies :

- Enzymatic Inhibition :

- Oxidative Stress Reduction :

Data Table: Biological Activity Overview

Properties

CAS No. |

477885-33-9 |

|---|---|

Molecular Formula |

C12H16O2S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

ethyl 3-(4-methylsulfanylphenyl)propanoate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-6-10-4-7-11(15-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 |

InChI Key |

MANNMZKKXCPUKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.